Silicon 2,3-naphthalocyanine dihydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

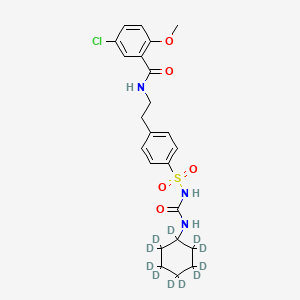

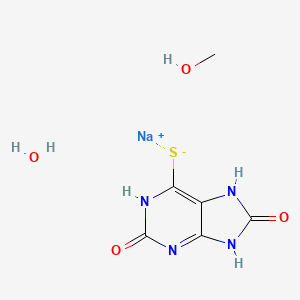

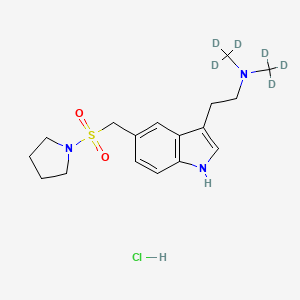

Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si and a molecular weight of 774.86 g/mol . It is a member of the phthalocyanine family, known for their intense far-red absorption and emission features . This compound is particularly noted for its applications in photonic and optical materials due to its unique optical properties .

Vorbereitungsmethoden

The synthesis of silicon 2,3-naphthalocyanine dihydroxide involves multiple steps. One common method includes the hydrolysis of silicon 2,3-naphthalocyanine dichloride in the presence of water or a suitable base . The reaction typically occurs under controlled conditions to ensure the formation of the dihydroxide derivative. Industrial production methods may involve large-scale hydrolysis processes with stringent quality control to maintain the purity and consistency of the product .

Analyse Chemischer Reaktionen

Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.

Reduction: It can be reduced using suitable reducing agents to yield different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Silicon 2,3-naphthalocyanine dihydroxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .

Vergleich Mit ähnlichen Verbindungen

Silicon 2,3-naphthalocyanine dihydroxide is compared with other similar compounds such as:

Silicon phthalocyanine dihydroxide: Similar in structure but differs in the position of the naphthalene rings.

Silicon 2,3-naphthalocyanine dichloride: Contains chlorine atoms instead of hydroxyl groups, affecting its reactivity and applications.

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide: Contains tert-butyl groups that influence its solubility and optical properties.

These compounds share similar optical properties but differ in their chemical reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.

Eigenschaften

CAS-Nummer |

92396-90-2 |

|---|---|

Molekularformel |

C48H80N8O2Si |

Molekulargewicht |

829.3 g/mol |

IUPAC-Name |

54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |

InChI |

InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |

InChI-Schlüssel |

VLVPZHPCZCEGRU-UHFFFAOYSA-N |

SMILES |

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |

Kanonische SMILES |

C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |

Herkunft des Produkts |

United States |

Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?

A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).

Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?

A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.